molecular formula C9H5NO2 B13957223 Benzofuro[3,2-D]isoxazole CAS No. 63666-48-8

Benzofuro[3,2-D]isoxazole

Cat. No.: B13957223
CAS No.: 63666-48-8
M. Wt: 159.14 g/mol
InChI Key: AGSFSRDWQNWBKR-UHFFFAOYSA-N
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Description

Benzofuro[3,2-d]isoxazole is a sophisticated fused heterocyclic compound that integrates benzofuran and isoxazole pharmacophores, creating a privileged scaffold of significant interest in medicinal chemistry and drug discovery research . This complex architecture is designed to mimic structures found in various natural products and is theoretically predicted to promote strong biological activity, making it a valuable template for developing novel therapeutic agents . Its primary research applications include serving as a key precursor in the synthesis of novel chemical entities for biological screening. Recent studies have synthesized and evaluated derivatives of this core structure for their potent antimicrobial properties against a range of human pathogenic bacteria and fungi . Furthermore, the structural similarity of this scaffold to known active molecules supports its investigation as a core structure for developing new anticancer agents, given that related benzofuran and isoxazole derivatives have demonstrated promising antitumor effects through various mechanisms . Researchers also value this compound for exploring multi-targeted therapies and addressing the challenge of drug resistance in infectious diseases and oncology. The compound is provided as a high-purity building block strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

63666-48-8

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

[1]benzofuro[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H5NO2/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5H

InChI Key

AGSFSRDWQNWBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)ON=C3

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of 2-Hydroxy-5-nitrobenzonitrile Derivatives

A prominent route to this compound derivatives involves the cyclization of 2-hydroxy-5-nitrobenzonitrile with haloketones, followed by subsequent functional group transformations.

Stepwise procedure:

Step Reaction Conditions Product
1 Cyclization of 2-hydroxy-5-nitrobenzonitrile with chloroacetone or phenacylbromide derivatives Reflux in dry acetone with anhydrous potassium carbonate for 8 h 2-acyl-3-amino-5-nitrobenzofuran derivatives (2a-d)
2 Reaction of 2a-d with ammonium thiocyanate and acetyl chloride Stirring in dry acetone under reflux for 90 min N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide derivatives (3a-d)
3 Cyclization of 3a-d with aqueous sodium hydroxide Reflux for 15 min, then acidification 4-substituted-8-nitro benzofuro[3,2-d]pyrimidine-2-thiol derivatives (4a-d)
4 Reaction of 4a-d with chloroacetic acid in presence of sodium carbonate Stirring overnight at room temperature [(4-substituted-8-nitro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid derivatives (5a-d)

This synthetic sequence yields this compound analogs with various substituents, confirmed by FTIR, ^1H NMR, and mass spectrometry.

Alternative Synthetic Strategies for Isoxazole Ring Formation

While the above method focuses on benzofuro-pyrimidine derivatives, the core isoxazole ring in this compound can be constructed by:

These methods can be adapted for this compound synthesis by selecting appropriate benzofuran-containing alkynes or aldehydes as substrates.

Industrial and Patent-Reported Processes

Though specific patents focus on benzo[d]isoxazole derivatives (e.g., benzo[d]isoxazol-3-yl-methanesulfonic acid as an intermediate for zonisamide), these methods highlight sulfonation and halogenation steps that could be relevant for functionalizing this compound cores.

Comparative Data Table of Key Synthetic Routes

Method Starting Materials Key Reagents Conditions Yield & Notes Reference
Cyclization of 2-hydroxy-5-nitrobenzonitrile + haloketones 2-hydroxy-5-nitrobenzonitrile, chloroacetone, phenacylbromides K2CO3, acetone reflux 8 h reflux Moderate to high yields; multi-step
1,3-Dipolar cycloaddition of nitrile oxides + alkynes Aldoximes, alkynes Cu(I) catalyst or base (DBU) Room temp to reflux High regioselectivity, good yields
One-pot aldehyde + alkyne + hydroxylamine in DES Aldehydes, alkynes, hydroxylamine Choline chloride:urea deep eutectic solvent Mild, environmentally benign Good yields, green chemistry
Sulfonation and halogenation for benzo[d]isoxazole sulfonic acids 3-bromomethyl-benzo[d]isoxazole Na2SO3, POCl3 Multi-step, industrial scale Intermediate for drug synthesis

Research Results and Analysis

  • The multi-step synthesis involving 2-hydroxy-5-nitrobenzonitrile is well-documented and yields this compound derivatives with good purity and confirmed structures by spectral analysis.

  • Environmentally friendly methods such as deep eutectic solvents and metal-free catalysis have been developed for isoxazole ring formation, offering milder conditions and reduced waste.

  • Industrial processes focus more on functionalization of benzo[d]isoxazole cores for pharmaceutical intermediates, indicating potential scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

Benzofuro[3,2-D]isoxazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Benzofuro[3,2-D]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzofuro[3,2-D]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Benzofuro[3,2-D]isoxazole with structurally related heterocycles:

Compound Molecular Formula Ring System Key Functional Groups Pharmacological Activities
This compound C8H5NO2 Furan + Isoxazole Oxygen (furan), N-O (isoxazole) Not explicitly reported (hypothetical: neuroleptic, anti-inflammatory)
Benzisoxazole C7H5NO Benzene + Isoxazole N-O (isoxazole) Anti-inflammatory, antibacterial, neuroleptic
3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole C9H5F5N3 Benzene + Triazole Triazole, trifluoromethyl Biologically active nucleoside precursors
Benzo[d]isoxazole C7H5NO Benzene + Isoxazole N-O (isoxazole) Laboratory synthesis intermediate

Key Observations :

  • Reactivity : The isoxazole moiety in all compounds provides reactive sites for functionalization (e.g., alkylation, halogenation), as seen in benzisoxazole derivatives used to synthesize bioactive molecules .
  • Pharmacology : Benzisoxazole derivatives exhibit broad activities (anti-inflammatory, neuroleptic), while benzotriazoles are leveraged for nucleoside synthesis . This compound’s bioactivity remains speculative but could mirror these trends with enhanced pharmacokinetics due to the furan ring.

Biological Activity

Benzofuro[3,2-D]isoxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a benzofuran core fused with an isoxazole ring. This unique structure contributes to its pharmacological properties. The incorporation of functional groups at specific positions can significantly influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Compound Cell Line IC50 (µM) Notes
Compound 1K5625.0Effective against leukemia cells
Compound 2HL600.1Highly selective with minimal toxicity to normal cells
Compound 3MCF-71.136Comparable to doxorubicin

The SAR studies indicate that substitutions at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic activity. For example, halogen substitutions have been shown to improve selectivity towards cancer cells while minimizing damage to normal cells .

Neuroprotective Effects

Research indicates that this compound derivatives may also exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders like Alzheimer's disease. These compounds have demonstrated the ability to slow disease progression and provide neuroprotection through various mechanisms .

Antimicrobial Activity

This compound derivatives have been evaluated for their antimicrobial properties. In vitro studies show that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values suggest a broad spectrum of antimicrobial efficacy .

Case Studies and Research Findings

Several case studies illustrate the biological activities of this compound:

  • Antitumor Activity : A study reported that a novel derivative exhibited an IC50 value of 53.2 µM against multiple human tumor cell lines, demonstrating selective activity against lung and uterine cancers .
  • Neuroprotective Study : Another investigation into the neuroprotective effects showed that certain derivatives could reduce oxidative stress markers in neuronal cells, indicating potential for treating neurodegenerative diseases .
  • Antimicrobial Evaluation : In a recent synthesis study, several benzofuro derivatives were tested against various pathogens, revealing MIC values ranging from 7.81 µg/ml to 250 µg/ml, showcasing their potential as antimicrobial agents .

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